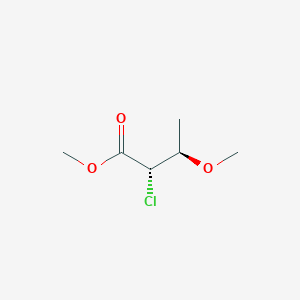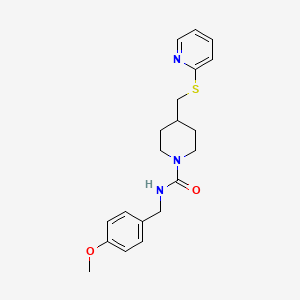![molecular formula C14H20N6O B2917881 2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol CAS No. 2197783-27-8](/img/structure/B2917881.png)
2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]cyclobutan-1-ol is a useful research compound. Its molecular formula is C14H20N6O and its molecular weight is 288.355. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Heterocyclic Systems
The chemical compound under investigation plays a crucial role in the synthesis of diverse heterocyclic systems. Research by Toplak et al. (1999) demonstrates its utility in generating a variety of heterocyclic compounds, including pyrido[1,2-a]pyrimidin-4-ones and pyrimido[1,2-b]pyridazin-4-ones, showcasing its versatility in organic synthesis and potential applications in developing pharmacologically active molecules (Toplak, R., Svete, J., Grdadolnik, S., & Stanovnik, B., 1999).
Synthons for Polycondensed Heterocycles
The compound is also pivotal in creating synthons for polycondensed heterocycles, as evidenced by Chernyshev et al. (2014), who explored its reactions with chlorocarboxylic acid chlorides. This research highlights its significance in the targeted synthesis of complex molecular frameworks, which could be fundamental in the discovery of new materials or biologically active compounds (Chernyshev, V. M., Pyatakov, D. A., Sokolov, A. N., Astakhov, A., Gladkov, E. S., Shishkina, S., & Shishkin, O., 2014).
Nucleophilic Attack and Heterocyclic Transformations
Legroux et al. (1987) delve into the nucleophilic attack on 2-aza-1,3-dienes, leading to the formation of N-aminoimidazoles and other heterocycles, which signifies the compound's capacity to participate in complex chemical transformations. Such reactions are crucial for developing novel heterocyclic compounds with potential applications in medicinal chemistry and material science (Legroux, D., Schoeni, J., Pont, C., & Fleury, J., 1987).
Cycloaddition Reactions
The cycloaddition reactions of cyanopyridines with N-aminoazinium mesitylenesulfonates, as studied by Vorob’ev et al. (2021), offer insights into the compound's reactivity, enabling the synthesis of pyridyl-substituted triazoloazines. This work is indicative of its potential in constructing nitrogen-containing heterocycles, which are of interest in the development of pharmaceuticals and agrochemicals (Vorob’ev, A., Borodkin, G., Andreev, R. V., & Shubin, V. G., 2021).
Biological Evaluation of Thiazolopyrimidines
Investigations into the biological activities of thiazolopyrimidines, as conducted by Said et al. (2004), reveal the therapeutic potential of compounds synthesized using this chemical structure. Although specific to thiazolopyrimidines, this research underscores the broader relevance of such chemical frameworks in searching for new antimicrobial and antitumor agents (Said, M., Abouzid, K., Mouneer, A., Ahmedy, A., & Osman, A., 2004).
Properties
IUPAC Name |
2-[methyl-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]amino]cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O/c1-9-15-16-13-5-6-14(17-20(9)13)19-7-10(8-19)18(2)11-3-4-12(11)21/h5-6,10-12,21H,3-4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHWUNVUPDHEEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4CCC4O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-Chlorophenyl)methyl-(2-hydroxyethyl)amino]ethanol](/img/structure/B2917801.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2917805.png)
![N-(3,4-dichlorophenyl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2917806.png)


![4-ethoxy-N-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2917810.png)

![2,2,2-trifluoroethyl N-[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B2917813.png)


![3-Tert-butyl-6-{[1-(5-chlorothiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2917816.png)

![4-[(E)-2-Iodoethenyl]morpholin-3-one](/img/structure/B2917820.png)
